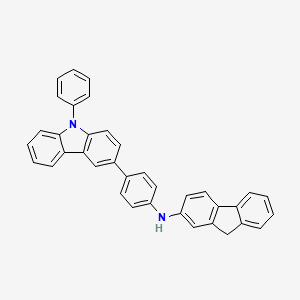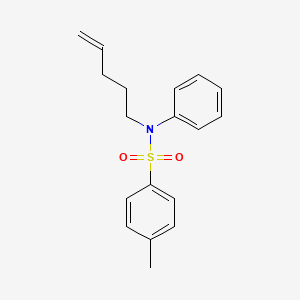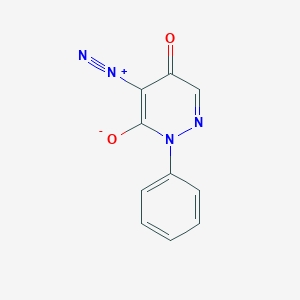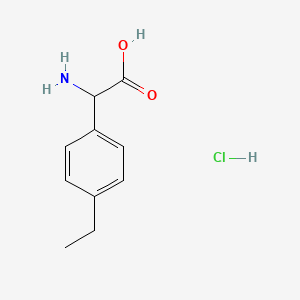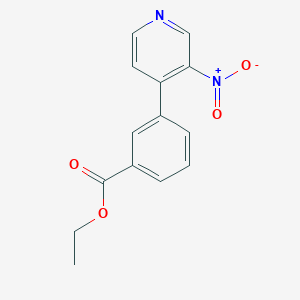
Ethyl 3-(3-nitropyridin-4-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-nitropyridin-4-yl)benzoate is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzoate and pyridine, featuring a nitro group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-nitropyridin-4-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 3-pyridin-4-ylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the pyridine ring.
Esterification: The nitrated product is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Ethyl 3-(3-nitropyridin-4-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide
Oxidation: Potassium permanganate, sulfuric acid
Major Products Formed
Reduction: Ethyl 3-(3-aminopyridin-4-yl)benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Oxidation: Oxidized derivatives of the benzoate moiety
科学研究应用
Ethyl 3-(3-nitropyridin-4-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Ethyl 3-(3-nitropyridin-4-yl)benzoate and its derivatives depends on the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Ethyl 3-(3-nitropyridin-4-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Unlike this compound, this compound has an amino group instead of a nitro group, leading to different reactivity and applications.
Ethyl 3-aminobenzoate:
Ethyl benzoate: A simpler ester without the pyridine and nitro groups, used primarily as a flavoring agent and solvent.
属性
分子式 |
C14H12N2O4 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC 名称 |
ethyl 3-(3-nitropyridin-4-yl)benzoate |
InChI |
InChI=1S/C14H12N2O4/c1-2-20-14(17)11-5-3-4-10(8-11)12-6-7-15-9-13(12)16(18)19/h3-9H,2H2,1H3 |
InChI 键 |
LZSNEJXIFQMCQC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


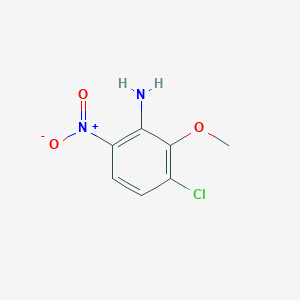
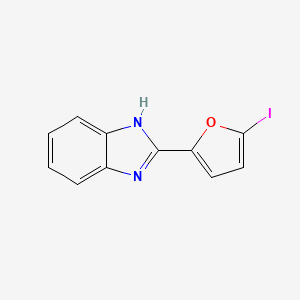
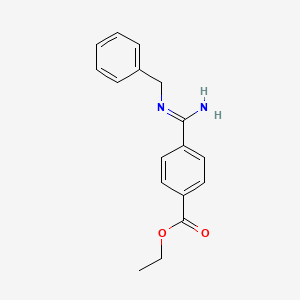
![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)
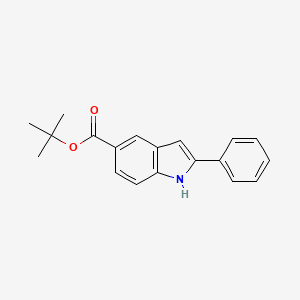
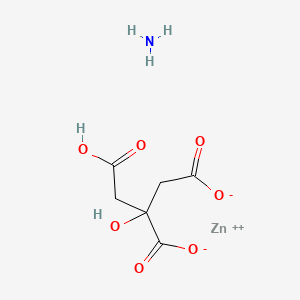
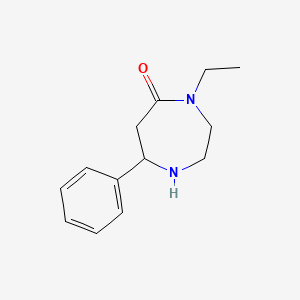
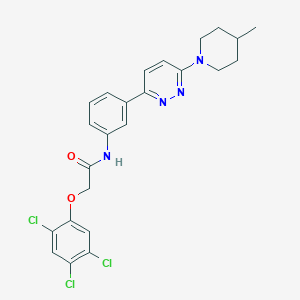
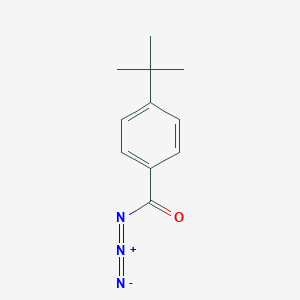
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)
